2-Bromo-3-methoxybenzyl bromide
Description
Significance of Substituted Benzyl (B1604629) Halides as Core Synthetic Building Blocks
Substituted benzyl halides are a class of organic compounds of significant importance in synthetic chemistry. They serve as versatile core building blocks for the introduction of a substituted benzyl moiety into a wide range of molecules. The reactivity of the benzylic halide allows for facile nucleophilic substitution reactions, making them key precursors in the synthesis of complex organic structures, including pharmaceuticals and agrochemicals. nih.govapolloscientific.co.uk
The benzylic carbon is particularly reactive because any developing positive charge during a reaction (as in an SN1 mechanism) or a radical intermediate can be stabilized through resonance with the adjacent benzene (B151609) ring. wikipedia.org This enhanced reactivity allows benzyl halides to participate in a variety of chemical transformations that are often not feasible with simple alkyl halides. taylorandfrancis.com They are commonly employed in cross-coupling reactions, ether synthesis, and the formation of carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.com For instance, they are used in the synthesis of coumarin (B35378) derivatives and other pharmacologically active compounds. taylorandfrancis.com The ability to generate benzyl radicals from benzyl halides under photocatalytic conditions has further expanded their utility in modern organic synthesis.
Structural Characteristics and Functional Group Interplay within 2-Bromo-3-methoxybenzyl bromide
The structure of this compound is defined by a benzene ring with three substituents: a bromine atom at position 2, a methoxy (B1213986) group (-OCH3) at position 3, and a bromomethyl group (-CH2Br) at position 1. This specific substitution pattern dictates the molecule's chemical properties and reactivity.
The key structural features and their interplay include:
Benzylic Bromide: The bromomethyl group is the primary site of reactivity for nucleophilic substitution reactions. The carbon-bromine bond is relatively weak and a good leaving group, facilitating reactions with a wide range of nucleophiles. The reactivity of this group is significantly enhanced by the adjacent aromatic ring.
Aromatic Bromine: The bromine atom attached directly to the benzene ring is generally less reactive towards nucleophilic substitution than the benzylic bromine. It is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution. It can, however, participate in various cross-coupling reactions, such as Suzuki or Heck couplings, providing a handle for further molecular elaboration.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-1-(bromomethyl)-3-methoxybenzene |
| CAS Number | 128828-86-4 wikipedia.org |
| Molecular Formula | C8H8Br2O wikipedia.org |
| Molecular Weight | 279.96 g/mol wikipedia.org |
| Physical Form | Solid |
| Boiling Point | 60-61 °C |
| SMILES | COC1=CC=CC(=C1Br)CBr wikipedia.org |
Historical Context and Evolution of Research on Benzyl Bromide Derivatives
The study of benzyl bromide and its derivatives has a long history, intertwined with the development of modern organic chemistry. Benzyl bromide itself was historically used in chemical warfare during World War I due to its lachrymatory properties. nih.gov In the realm of organic synthesis, the development of methods for the selective bromination of toluene (B28343) and its derivatives was a significant advancement, providing access to these valuable synthetic intermediates. wikipedia.org
Early research focused on understanding the fundamental reactivity of the benzylic position, leading to the establishment of concepts like benzylic stabilization of carbocations and radicals. wikipedia.org Classic synthetic methods for preparing benzyl bromides include the free-radical bromination of toluenes using N-bromosuccinimide (NBS) or the direct bromination of benzylic alcohols using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). organic-chemistry.orggoogle.com
Over the decades, research has evolved from these fundamental reactions to the development of more sophisticated and selective transformations. The advent of transition-metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Heck, and Negishi, revolutionized the use of aryl and benzyl halides, allowing for the construction of complex molecular architectures with high precision. More recently, the field has seen the emergence of photoredox catalysis, which enables the generation of benzyl radicals from benzyl halides under mild conditions for use in a variety of coupling reactions. nih.gov While the specific research history of this compound is not extensively documented in dedicated publications, its existence as a commercial product points to its utility as a building block in larger synthetic campaigns, likely within industrial or pharmaceutical research where the synthesis of such intermediates is routine.
Scope and Academic Research Focus of the Outline
This article focuses exclusively on the chemical compound this compound from the perspective of its role in organic synthesis. The content is structured to provide a comprehensive overview based on established chemical principles and available research data. The scope encompasses the significance of the broader class of substituted benzyl halides, a detailed analysis of the structural and electronic features of the target molecule, and a general historical context of benzyl bromide chemistry. The article will also present detailed research findings related to the synthesis and potential reactivity of this compound, drawing upon data from closely related isomers where specific information is not available. The focus is strictly on the chemical aspects of the compound, with an emphasis on its synthetic utility.
Detailed Research Findings
Synthesis of this compound
While specific peer-reviewed preparations of this compound are not prevalent in the literature, a common and logical synthetic route would involve the bromination of the corresponding alcohol, (2-bromo-3-methoxyphenyl)methanol. uni.lu This transformation is a standard method for the preparation of benzyl bromides. A representative procedure, based on the synthesis of the isomeric 3-Bromo-5-methoxybenzyl bromide, would involve reacting the benzyl alcohol with a brominating agent such as phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
A plausible synthetic scheme is presented below:
Representative Synthesis of a Substituted Benzyl Bromide
| Starting Material | Reagents and Conditions | Product |
|---|
This reaction is for the synthesis of an isomer, 1-Bromo-3-(bromomethyl)-5-methoxybenzene, and is presented as a representative example of how this compound could be synthesized from its corresponding alcohol.
Reactivity and Applications in Organic Synthesis
This compound is a bifunctional molecule, offering two distinct reaction sites for synthetic transformations: the highly reactive benzylic bromide and the less reactive aryl bromide.
The primary application of this compound is likely as an alkylating agent, where the benzylic bromide reacts with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. For example, it can be used to introduce the 2-bromo-3-methoxybenzyl group onto alcohols, phenols, amines, and thiols. One documented application for the isomeric 2-bromo-5-methoxybenzyl bromide is in the synthesis of precursors for pentacyclic sultams and 3-(benzylamino)coumarins. sigmaaldrich.com
Furthermore, the presence of the aryl bromide allows for subsequent functionalization via transition-metal-catalyzed cross-coupling reactions. After the desired modification at the benzylic position, the aryl bromide can be used in reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds, respectively. This sequential reactivity makes it a useful building block for the synthesis of complex, polyfunctional molecules. A study on the related compound 2-bromo-5-methoxybenzyl bromide demonstrated its use in a copper-catalyzed coupling reaction with a Grignard reagent to form 1-allyl-2-bromo-5-methoxybenzene, showcasing the reactivity of the benzylic position while leaving the aryl bromide intact for potential further reactions. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTDXRBBORUXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561697 | |
| Record name | 2-Bromo-1-(bromomethyl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113172-87-5, 128828-86-4 | |
| Record name | 2-Bromo-1-(bromomethyl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-methoxybenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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In Depth Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 3 Methoxybenzyl Bromide
Nucleophilic Substitution Pathways at the Benzylic Carbon
The benzylic position of 2-Bromo-3-methoxybenzyl bromide is the primary site for nucleophilic attack. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the preferred pathway being dictated by the reaction conditions and the nature of the nucleophile.
Analysis of SN1 Reaction Mechanisms and Benzylic Carbocation Stability
The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a carbocation intermediate. libretexts.orgbyjus.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org
Reaction Mechanism:
Formation of Carbocation: The carbon-bromine bond breaks, yielding a 2-bromo-3-methoxybenzyl carbocation and a bromide ion. This step is slow and rate-limiting. libretexts.org
Nucleophilic Attack: The carbocation, which is planar, is then rapidly attacked by a nucleophile from either face. byjus.com
The stability of the carbocation intermediate is paramount for the SN1 pathway. The 2-bromo-3-methoxybenzyl carbocation is significantly stabilized by two key factors:
Resonance: The positive charge on the benzylic carbon can be delocalized into the adjacent benzene (B151609) ring through resonance, spreading the charge over several atoms and greatly increasing stability.
Substituent Effects: The methoxy (B1213986) group (-OCH₃) at the meta position further stabilizes the carbocation through its electron-donating resonance effect (mesomeric effect). Although it has an inductive electron-withdrawing effect, its resonance contribution is generally more significant in stabilizing adjacent carbocations. The bromine atom at the ortho position exerts a deactivating inductive effect and a weaker activating resonance effect.
The stability of this benzylic carbocation makes the SN1 mechanism a viable pathway, particularly with weak nucleophiles or in protic solvents that can solvate the leaving group. youtube.com Because the nucleophile can attack the planar carbocation from either side, SN1 reactions proceeding at a chiral center typically lead to a racemic mixture of products. libretexts.org
Examination of SN2 Reaction Mechanisms and Steric Hindrance Effects
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. wikipedia.orgmasterorganicchemistry.com
Reaction Mechanism: The mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This leads to an inversion of stereochemical configuration at the reaction center, known as a Walden inversion. wikipedia.orgmasterorganicchemistry.combyjus.com
The feasibility of the SN2 pathway is highly sensitive to steric hindrance around the reaction center. In the case of this compound, the approach of the nucleophile is impeded by:
The Benzene Ring: The bulky aromatic ring itself presents a significant steric barrier to backside attack.
The Ortho-Bromo Substituent: The presence of a bromine atom at the C2 (ortho) position further crowds the benzylic carbon, increasing the steric hindrance.
Due to this steric hindrance, SN2 reactions on this compound are expected to be slower compared to less substituted substrates like methyl or primary alkyl halides. libretexts.org However, the SN2 mechanism can still occur, especially with strong, unhindered nucleophiles. wikipedia.orgquora.com
| Reaction Type | Substrate | Relative Rate |
| SN2 | Methyl Halide | 30 |
| Primary Halide | 1 | |
| This compound (a primary benzylic halide) | ~1 * | |
| Secondary Halide | 0.03 | |
| Tertiary Halide | ~0 |
Note: While benzylic, the ortho-substituent introduces steric hindrance similar to or greater than a simple primary halide. The rate is enhanced by electronic factors but potentially diminished by steric ones. This table is illustrative.
Influence of Substituent Electronic Properties on Reaction Kinetics and Stereochemical Outcomes
The electronic properties of the bromo and methoxy substituents have a profound impact on the reaction kinetics and outcomes of both SN1 and SN2 reactions.
Electronic Effects on SN1 Reactions:
Methoxy Group (-OCH₃): As a strong electron-donating group by resonance, it stabilizes the benzylic carbocation, thereby increasing the rate of the SN1 reaction.
Bromo Group (-Br): This group is electron-withdrawing by induction but electron-donating by resonance. The inductive effect slightly destabilizes the carbocation, but its resonance effect can contribute to stabilization.
Electronic Effects on SN2 Reactions: The electronic effects in SN2 reactions are more complex. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction. However, the transition state involves a pentacoordinate carbon, and the stability of this state is influenced by the substituents. libretexts.org
The stereochemical outcome is a key differentiator between the two pathways. An SN1 reaction will typically result in racemization, while an SN2 reaction leads to an inversion of configuration. libretexts.orgmasterorganicchemistry.com
| Substituent | Inductive Effect | Resonance Effect | Net Effect on Carbocation Stability (SN1) |
| -Br (at C2) | Withdrawing | Donating | Slightly Destabilizing/Weakly Stabilizing |
| -OCH₃ (at C3) | Weakly Withdrawing | Strongly Donating | Strongly Stabilizing |
Electrophilic Aromatic Substitution Reactions on the Substituted Benzene Ring
While the benzylic bromide is the most reactive site for substitutions, the aromatic ring of this compound can also undergo electrophilic aromatic substitution (EAS) under appropriate conditions. The regiochemical outcome of such reactions is governed by the directing effects of the existing bromo and methoxy substituents. uci.edu
Regiochemical Control Exerted by Bromine and Methoxy Substituents
The position of attack by an incoming electrophile is determined by the combined influence of the two substituents on the aromatic ring.
Methoxy Group (-OCH₃): This is a powerful activating group and an ortho, para-director. uci.edu It strongly directs incoming electrophiles to the positions ortho and para to itself. In this molecule, these positions are C4 and C6 (the C2 position is already substituted).
Bromo Group (-Br): Halogens are deactivating groups yet are also ortho, para-directors. uci.edu It directs incoming electrophiles to its ortho and para positions. In this molecule, these are the C1 and C3 positions, which are already occupied.
The powerful activating and directing effect of the methoxy group dominates over the deactivating effect of the bromine atom. Therefore, electrophilic substitution is strongly favored at the positions activated by the methoxy group.
Predicted Regioselectivity for Electrophilic Attack:
Position C4: Para to the methoxy group. Highly activated.
Position C6: Ortho to the methoxy group. Highly activated.
Position C5: Meta to both groups. Deactivated.
Substitution will overwhelmingly occur at the C4 and C6 positions.
| Position on Ring | Directed by -OCH₃ (Activating) | Directed by -Br (Deactivating) | Predicted Outcome |
| C4 | Para (Strongly Favored) | Meta | Major Product |
| C5 | Meta | Meta | Unfavored |
| C6 | Ortho (Favored) | Meta | Major Product |
Competitive Halogenation and Alkylation Pathways on the Aromatic Nucleus
The activated nature of the benzene ring makes it susceptible to various EAS reactions, including further halogenation and Friedel-Crafts alkylation. makingmolecules.comlumenlearning.com
Competitive Halogenation: In the presence of a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃), further bromination will occur on the aromatic ring. lumenlearning.comlibretexts.org Given the directing effects discussed, the products would be 2,4-dibromo-5-methoxybenzyl bromide and 2,6-dibromo-3-methoxybenzyl bromide. Due to the strong activation from the methoxy group, such reactions can proceed readily. makingmolecules.com
Competitive Alkylation: Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid, would also be directed to the C4 and C6 positions. This would result in the formation of C-alkylated products. However, Friedel-Crafts reactions are sensitive to deactivating groups, but the potent activation by the methoxy group would likely overcome the deactivation by the bromine, allowing the reaction to proceed.
The choice between these competitive pathways depends entirely on the specific reagents introduced to the reaction system. Using a brominating agent will lead to halogenation, while using an alkylating agent will result in alkylation.
Homologation Reactions via Diazo C–C Bond Insertion
A significant transformation of electron-rich benzyl (B1604629) bromide derivatives, including structures analogous to this compound, involves a homologation reaction with diazo compounds. This reaction, catalyzed by a Lewis acid, results in the formal insertion of a diazo-derived carbon into the C(sp²)–C(sp³) bond of the benzyl bromide. The process is noteworthy for its ability to create benzylic quaternary centers and an alkyl bromide functional group that is available for subsequent derivatization. acs.org
The homologation reaction proceeds through the formation of a key intermediate known as a phenonium ion. The reaction is initiated by a Lewis acid, which facilitates the departure of the bromide ion from the benzyl bromide, leading to the formation of a benzylic carbocation. This carbocation then reacts with the diazo compound to form an alkyl diazonium ion. Following the loss of dinitrogen, a cascade of cationic intermediates leads to the formation of the phenonium ion. acs.org
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided a detailed energy profile for this transformation. The calculations indicate that the initial formation of the C-C bond between the benzyl moiety and the diazo compound proceeds via a rate-determining Sₙ1 mechanism. The subsequent steps, including the loss of dinitrogen and the formation of the phenonium ion, are highly exergonic. The phenonium ion itself is a local potential energy minimum. acs.org
The choice of Lewis acid is crucial for the success of the homologation reaction. A survey of various Lewis acids identified tin(IV) bromide (SnBr₄) as a particularly effective catalyst. acs.org In a typical procedure, the reaction is carried out at low temperatures, such as -78 °C, in a solvent like dichloromethane.
The scope of the reaction is broad with respect to both the diazo compound and the electron-rich benzyl bromide derivative. Various electron-withdrawing groups on the diazo compound are well-tolerated. The reaction has been successfully demonstrated with a range of substituted benzyl bromides, highlighting its functional group tolerance. Notably, disubstituted arenes, such as those containing a 3-bromo and 4-methoxy pattern, have been shown to be viable substrates for this transformation. acs.org The presence of electron-donating groups on the aromatic ring of the benzyl bromide is generally favorable for the reaction.
Table 1: Scope of the Homologation Reaction with Various Benzyl Bromide Derivatives
| Entry | Benzyl Bromide Derivative | Diazo Compound | Product Yield (%) |
| 1 | 4-Methoxybenzyl bromide | Trifluoromethyl diazo | 75 |
| 2 | 3,4-Dimethoxybenzyl bromide (Veratrole derivative) | Trifluoromethyl diazo | Good |
| 3 | 3-Bromo-4-methoxybenzyl bromide | Trifluoromethyl diazo | Good |
| 4 | Dihydrobenzofuran derivative | Trifluoromethyl diazo | Good |
| 5 | 3-Bromomethylindole derivative | Trifluoromethyl diazo | Good |
This table is illustrative and based on findings from homologation reactions of various electron-rich benzyl bromides. "Good" indicates a successful reaction with a respectable yield as reported in the source literature. acs.org
A critical aspect of the homologation reaction is the regioselectivity of the nucleophilic opening of the phenonium ion intermediate. In the case of unsymmetrically substituted phenonium ions, the incoming nucleophile (bromide ion) can attack at different positions, leading to different regioisomers. For a range of electron-rich benzyl bromide derivatives, the regioselectivity of this opening has been observed to be high, often exceeding a 20:1 ratio in favor of the desired homologated product. acs.org
Computational models have been developed to predict the regioselectivity of the phenonium ion opening. A key descriptor identified through these models is the energy of the natural C(A)–C(C) σ* orbital of the phenonium ion. A threshold energy has been established, below which substrates are predicted to react with high regioselectivity. This predictive model has been experimentally validated and allows for an a priori assessment of the likely outcome for new substrate combinations. acs.org
Other Relevant Reaction Mechanisms and Functional Group Transformations
Beyond homologation, this compound is susceptible to other fundamental organic reactions, including elimination and oxidation, which are governed by its structural features.
Benzylic halides, such as this compound, can undergo elimination reactions, specifically dehydrohalogenation, in the presence of a base to form an alkene. libretexts.org The most common mechanism for this transformation with a strong, non-hindered base is the E2 (bimolecular elimination) mechanism. libretexts.orgquora.com
The E2 reaction is a concerted, single-step process where the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group (the benzylic carbon), while simultaneously the C-Br bond breaks and a double bond is formed between the alpha and beta carbons. quora.com For an E2 reaction to occur efficiently, the beta-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. libretexts.org
In the case of this compound, there is one beta-hydrogen on the benzylic carbon. Abstraction of this proton by a strong base would lead to the formation of 2-bromo-3-methoxy-α-bromotoluene. The regioselectivity of elimination, often governed by Zaitsev's rule (favoring the more substituted alkene), is not a primary consideration here due to the single possible elimination product. The choice of base is critical; strong, bulky bases may favor elimination over substitution, which is a competing reaction pathway for benzyl halides. libretexts.org
The benzylic position of this compound is susceptible to oxidation. The oxidation of benzyl halides can lead to the corresponding aldehydes or ketones. asianpubs.org Various oxidizing agents can be employed for this purpose.
One potential pathway involves the oxidation of the benzylic carbon. For instance, methods for the oxidative debenzylation of O-benzyl ethers using alkali metal bromides under oxidative conditions have been reported, which proceed via a bromo radical. acs.org While this is not a direct oxidation of the benzyl bromide itself, it highlights the reactivity of benzylic positions under oxidative conditions involving bromide. The oxidation of benzyl alcohols, which could be formed from the hydrolysis of the benzyl bromide, to the corresponding aldehydes is a well-established transformation. mdma.ch For example, DMSO-based oxidation systems have been shown to be effective. mdma.ch
The direct oxidation of benzyl bromides to carbonyl compounds has also been achieved using various reagents. For example, hot potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can cleave the benzylic C-H and C-C bonds, ultimately leading to a carboxylic acid. masterorganicchemistry.com However, milder and more selective methods are often preferred to obtain the aldehyde. The presence of the methoxy group on the aromatic ring can influence the reactivity of the benzylic position towards oxidation.
Applications of 2 Bromo 3 Methoxybenzyl Bromide in Advanced Organic Synthesis
2-Bromo-3-methoxybenzyl bromide as a Key Synthetic Intermediate in Building Block Chemistry
As a key intermediate, this compound facilitates the introduction of the 2-bromo-3-methoxybenzyl moiety into various organic molecules. This is primarily achieved through the formation of carbon-heteroatom and carbon-carbon bonds.
The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions with heteroatom nucleophiles.
Benzyl (B1604629) Ethers: The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. masterorganicchemistry.com In this reaction, an alkoxide ion, generated by the deprotonation of an alcohol or phenol, acts as a nucleophile and displaces the bromide ion from this compound in an SN2 reaction. masterorganicchemistry.comphotonics.ruresearchgate.net This method is particularly effective with primary alkyl halides like benzyl bromide. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent such as acetone (B3395972) or ethanol, often in the presence of a base like potassium carbonate to facilitate the formation of the alkoxide. chemspider.comchegg.com
Table 1: General Conditions for Williamson Ether Synthesis
| Reactants | Base | Solvent | Product |
| Alcohol/Phenol | K₂CO₃, NaH | Acetone, THF | Benzyl Ether |
| This compound |
Benzylamines: The N-alkylation of primary and secondary amines with benzyl halides is a fundamental method for the synthesis of benzylamines. nih.govlibretexts.orglumenlearning.com The reaction involves the nucleophilic attack of the amine on the benzylic carbon, displacing the bromide. This reaction is often carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. nih.gov The reactivity of the amine and the steric hindrance of the alkyl halide are key factors influencing the reaction rate and yield.
Benzyl Sulfonamides: The synthesis of benzyl sulfonamides can be achieved through the reaction of a sulfonamide with a benzyl halide. The sulfonamide anion, formed by deprotonation with a suitable base, acts as the nucleophile. This reaction provides a direct route to N-benzylated sulfonamides.
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can be employed in several key strategies to achieve this.
Alkylation: The alkylation of active methylene (B1212753) compounds, such as β-ketoesters and malonic esters, with alkyl halides is a powerful tool for C-C bond formation. nih.govuwindsor.cawikipedia.orgwikipedia.org The enolate, generated by treating the active methylene compound with a base, acts as a carbon nucleophile and displaces the bromide from this compound.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis.
Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. lookchem.comnih.govnih.govrsc.orgcaltech.edu While typically used for aryl-aryl bond formation, it can also be applied to benzyl halides. In this context, the aryl bromide of this compound could potentially undergo Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base.
Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.govucsb.eduscirp.org This reaction is catalyzed by a combination of palladium and copper complexes. The aryl bromide of this compound could be a suitable substrate for Sonogashira coupling with various terminal alkynes.
Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. nih.govmasterorganicchemistry.comnih.govyoutube.com The first step in a Wittig synthesis is the preparation of a phosphonium (B103445) ylide, which is typically formed by the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. masterorganicchemistry.comyoutube.com this compound can be used to prepare the corresponding phosphonium salt, which can then be converted to the ylide and reacted with an aldehyde or ketone to form an alkene. masterorganicchemistry.comnih.gov
Synthesis of Complex Molecular Architectures and Scaffolds
The reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular structures, including heterocycles and macrocycles.
Pyridone Derivatives: Pyridone and its derivatives are important heterocyclic scaffolds found in many biologically active compounds. nih.govnih.gov While direct synthesis from this compound is not commonly reported, this compound could serve as a precursor to intermediates used in pyridone synthesis. For example, the benzyl bromide moiety could be used to introduce a substituent onto a pre-existing heterocyclic ring system.
Pyrido Coumarins: Pyrido coumarins are a class of fused heterocyclic compounds with interesting biological activities. researchgate.net Their synthesis often involves the construction of a pyridine (B92270) ring onto a coumarin (B35378) core. researchgate.netnih.govresearchgate.netmdpi.com While a direct role for this compound is not established, it could be used to synthesize substituted salicylaldehydes, which are key starting materials for coumarin synthesis. vaia.com
Macrocycles are large ring structures that are of significant interest in medicinal and materials chemistry. The synthesis of macrocycles often involves the cyclization of a linear precursor containing two reactive functional groups. photonics.rubeilstein-journals.org A compound like this compound, with its two reactive sites (benzylic bromide and aryl bromide), could potentially be used in the synthesis of macrocyclic structures. For instance, a related compound, 2-Bromo-5-methoxybenzyl bromide, has been used in the synthesis of macrocyclic compounds. sigmaaldrich.com
In asymmetric synthesis, chiral auxiliaries are often used to control the stereochemical outcome of a reaction. wikipedia.orgwilliams.educaltech.edu The alkylation of enolates derived from chiral auxiliaries, such as Evans oxazolidinones, with electrophiles is a powerful method for the asymmetric synthesis of α-substituted carbonyl compounds. wikipedia.orgwilliams.educaltech.edu A closely related compound, 3-Methoxybenzyl bromide, has been used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives. sigmaaldrich.com This suggests that this compound could also be a suitable electrophile for such transformations, allowing for the introduction of the 2-bromo-3-methoxybenzyl group with high stereocontrol.
Strategic Roles in Natural Product and Bioactive Compound Synthesis
The inherent reactivity of the dual bromine atoms and the methoxy (B1213986) group on the benzene (B151609) ring of this compound allows for its participation in a variety of strategic transformations critical to the assembly of complex target molecules.
Precursor in Polyketide Macrolide Chain Construction (e.g., Bromomethoxydiene Moiety)
While direct application of this compound in the documented synthesis of polyketide macrolides is not extensively reported, the construction of closely related structural motifs, such as the bromomethoxydiene (BMD) moiety, is crucial for the synthesis of natural products like phormidolides and oscillariolides. The synthesis of these fragments highlights the chemical principles that would govern the use of precursors like this compound. For instance, the synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, a key component of the polyhydroxylated chain in these macrolides, has been achieved through various stereoselective strategies, including Wittig olefination and Mukaiyama aldol (B89426) additions. These methods underscore the importance of vinyl bromide and methoxy-substituted building blocks in constructing the terminal portions of complex polyol and polyketide chains.
Strategies for Regioselective O-Demethylation and Related Transformations
The methoxy group in this compound and its derivatives is not merely a passive substituent; it can be strategically removed to reveal a reactive hydroxyl group, a common functional handle in natural product synthesis. This O-demethylation is a critical transformation, though it can be challenging. Several reagents and conditions have been developed for this purpose, each with its own advantages and limitations.
Boron Tribromide (BBr₃) : This is a powerful and often preferred reagent for cleaving aryl methyl ethers. chem-station.com It is a very strong Lewis acid that coordinates to the ether oxygen, facilitating a nucleophilic attack on the methyl group by the bromide ion. chem-station.com The reaction is typically performed at low temperatures, such as -78 °C, to control its high reactivity. chem-station.com
Hydrobromic Acid (HBr) : A classic Brønsted acid approach involves heating the substrate with concentrated HBr (e.g., 47%). chem-station.com The ether oxygen is protonated, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.comnih.gov The addition of lithium bromide (LiBr) can enhance this process. chem-station.comnih.gov
Aluminum Chloride (AlCl₃) : Another strong Lewis acid, AlCl₃, is less reactive than BBr₃ and often requires heating to effect O-demethylation. chem-station.com
Alkyl Thiols : In contexts where strong acids are not tolerated, demethylation using alkyl thiols under basic conditions provides a milder alternative. chem-station.com
The electronic environment of the aromatic ring influences the rate of demethylation. Electron-donating groups can promote the reaction, while electron-withdrawing groups, such as the bromine atom at the C2 position, may retard it. nih.gov
| Reagent | Typical Conditions | Mechanism Type | Key Considerations |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to 0 °C | Lewis Acid Mediated | Highly reactive, requires low temperature and careful quenching. chem-station.com |
| Hydrobromic Acid (HBr) | 47% aq. HBr, ~130 °C | Brønsted Acid Mediated (Sₙ2) | Harsh, high-temperature conditions. chem-station.com |
| Aluminum Chloride (AlCl₃) | DCM or Acetonitrile (B52724), heating | Lewis Acid Mediated | Less reactive than BBr₃; improved results often seen in acetonitrile. chem-station.com |
| Alkyl Thiols (e.g., EtSH) | Base (e.g., NaOH), high-boiling solvent (e.g., NMP) | Nucleophilic (Sₙ2) | Useful for substrates intolerant to strong acids. chem-station.com |
Applications in Protecting Group Chemistry (e.g., within Barbier Reaction Contexts)
Benzyl-type protecting groups are fundamental tools in multistep synthesis, used to temporarily mask reactive functional groups like alcohols. organic-chemistry.org The 2-bromo-3-methoxybenzyl group can be conceptualized as a substituted variant of the more common p-methoxybenzyl (PMB) protecting group. chem-station.comtotal-synthesis.com
Installation and Cleavage: The installation of a 2-bromo-3-methoxybenzyl ether would typically proceed via a Williamson ether synthesis, where an alkoxide reacts with this compound. total-synthesis.com The cleavage of such a group can be achieved through several methods. Like standard benzyl ethers, it is susceptible to hydrogenolysis. However, the true utility of methoxy-substituted benzyl ethers lies in their susceptibility to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively remove the protecting group under mild conditions that leave other groups, such as standard benzyl or silyl (B83357) ethers, intact. chem-station.comtotal-synthesis.com The electron-donating methoxy group is key to this reactivity, as it stabilizes the intermediate charge-transfer complex formed with DDQ. chem-station.comtotal-synthesis.com Strong acids like trifluoroacetic acid (TFA) are also commonly used for deprotection. commonorganicchemistry.com
| Attribute | Description for 2-Bromo-3-methoxybenzyl Group |
|---|---|
| Installation | Williamson ether synthesis (e.g., NaH, this compound). total-synthesis.com |
| Cleavage Methods | 1. Oxidative (DDQ). chem-station.comtotal-synthesis.com 2. Acidic (TFA, HBr). chem-station.comcommonorganicchemistry.com 3. Hydrogenolysis (H₂, Pd/C). |
| Key Feature | Orthogonal to many other protecting groups when cleaved with DDQ. total-synthesis.com |
| Substituent Effects | The ortho-bromo and meta-methoxy groups modify the electronic and steric properties compared to the standard PMB group, potentially affecting rates of installation and cleavage. |
Compatibility with Barbier Reactions: The Barbier reaction is a highly useful carbon-carbon bond-forming reaction where an organometallic reagent is generated in situ from a metal (e.g., Mg, Zn, In, Sm) and an alkyl halide in the presence of a carbonyl electrophile. wikipedia.orgalfa-chemistry.com A crucial consideration in any synthesis is the stability of protecting groups under various reaction conditions. When a molecule containing a 2-bromo-3-methoxybenzyl ether is subjected to a Barbier reaction at a different site, the protecting group's stability is paramount.
The Barbier reaction is valued for its ability to be conducted under neutral, and sometimes even aqueous, conditions, making it compatible with many protecting groups. wikipedia.org The stability of the 2-bromo-3-methoxybenzyl ether would depend on the specific metal used. While generally stable to zinc or indium-mediated reactions, conditions employing more reactive metals like magnesium could potentially be problematic. The aryl bromide moiety on the protecting group itself is generally unreactive under typical Barbier conditions, which favor the activation of alkyl halides. However, the benzylic ether linkage is robust enough to withstand the neutral or mildly acidic/basic conditions of the reaction and workup, demonstrating the orthogonality that makes such protecting groups valuable in complex synthetic routes.
| Metal/Reagent | Typical Solvent | Key Advantage |
|---|---|---|
| Zinc (Zn) | THF, Water | Inexpensive and can often be used in aqueous media ("green chemistry"). wikipedia.org |
| Indium (In) | THF, DMF, Water | High tolerance for various functional groups. alfa-chemistry.com |
| Samarium(II) Iodide (SmI₂) | THF | Powerful single-electron transfer agent for specific transformations. wikipedia.org |
| Magnesium (Mg) | Ether, THF | Classic Barbier metal, but organometallic is less stable than pre-formed Grignard reagents. wikipedia.orgalfa-chemistry.com |
Spectroscopic and Computational Characterization of 2 Bromo 3 Methoxybenzyl Bromide and Its Derived Compounds
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy The proton NMR spectrum of 2-Bromo-3-methoxybenzyl bromide is expected to show distinct signals corresponding to the three types of protons: aromatic, benzylic, and methoxy (B1213986).
Aromatic Protons (Ar-H): The trisubstituted benzene (B151609) ring will give rise to a complex multiplet system in the aromatic region, typically between δ 6.8 and 7.5 ppm. The three aromatic protons at positions 4, 5, and 6 will exhibit splitting patterns (doublets and triplets) based on their coupling with adjacent protons.
Benzylic Protons (-CH₂Br): A characteristic singlet is expected for the two equivalent protons of the bromomethyl group. Due to the electronegativity of the adjacent bromine atom and the aromatic ring, this signal would appear downfield, likely in the range of δ 4.4–4.7 ppm.
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp singlet, typically appearing around δ 3.8–4.0 ppm.
¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Eight distinct signals are anticipated for this compound.
Aromatic Carbons (Ar-C): Six unique signals are expected in the range of δ 110–160 ppm. The carbon atom attached to the methoxy group (C3) would be significantly shielded, while the carbons bonded to the bromine atoms (C1 and C2) would also have characteristic shifts.
Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate in the aliphatic region, typically between δ 30–35 ppm, influenced by the attached bromine.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will show a signal around δ 55–60 ppm.
| Group | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| Aromatic | Ar-H | 6.8 – 7.5 | Multiplets | 110 – 160 |
| Benzylic | -CH₂Br | 4.4 – 4.7 | Singlet | 30 – 35 |
| Methoxy | -OCH₃ | 3.8 – 4.0 | Singlet | 55 – 60 |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by the following key absorption bands.
Aromatic C-H Stretch: A series of sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3050–3100 cm⁻¹).
Aliphatic C-H Stretch: Absorptions corresponding to the methoxy and benzylic C-H bonds would appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).
Aromatic C=C Stretch: Medium to weak intensity bands are characteristic of the benzene ring vibrations and appear in the 1450–1600 cm⁻¹ region.
C-O Stretch (Ether): A strong, distinct band corresponding to the aryl-alkyl ether linkage is expected in the 1200–1275 cm⁻¹ (asymmetric stretch) and 1000–1050 cm⁻¹ (symmetric stretch) regions.
C-Br Stretch: The carbon-bromine stretching vibrations for both the aryl bromide and the alkyl bromide occur at low frequencies in the fingerprint region (below 800 cm⁻¹). The C(sp²)–Br stretch is typically found around 500-600 cm⁻¹, while the C(sp³)–Br stretch is found around 600-700 cm⁻¹. docbrown.infodocbrown.info
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3050 – 3100 | Medium |
| C-H Stretch | Aliphatic (-CH₂, -OCH₃) | 2850 – 2960 | Medium |
| C=C Stretch | Aromatic Ring | 1450 – 1600 | Medium to Weak |
| C-O Stretch | Aryl-Alkyl Ether | 1000 – 1275 | Strong |
| C-Br Stretch | Benzylic Bromide | 600 – 700 | Medium to Strong |
| C-Br Stretch | Aryl Bromide | 500 – 600 | Medium to Strong |
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₈Br₂O), the most telling feature would be the isotopic pattern of the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. whitman.edu
Molecular Ion Peak: A compound with two bromine atoms will exhibit a characteristic molecular ion cluster with three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺. The theoretical relative intensity ratio of this triplet is approximately 1:2:1. whitman.eduresearchgate.net For C₈H₈⁷⁹Br₂O, the mass is ~278 Da; for C₈H₈⁷⁹Br⁸¹BrO, it is ~280 Da; and for C₈H₈⁸¹Br₂O, it is ~282 Da.
Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to be unstable. Key fragmentation pathways would likely include:
Loss of a Bromine Radical: The most facile cleavage is often the loss of a bromine radical from the benzylic position to form a stable benzylic carbocation. This would result in a fragment ion [C₈H₈BrO]⁺ appearing as an isotopic doublet (due to the remaining bromine) at m/z 199 and 201.
Loss of the Benzyl (B1604629) Group: Cleavage of the C-C bond could lead to the formation of a [C₇H₅BrO]⁺ fragment.
Tropylium (B1234903) Ion Formation: Rearrangement to a substituted tropylium ion is a common pathway for benzyl compounds, which could lead to a fragment at m/z 199/201 after the loss of Br. libretexts.org
Predicted mass spectrometry data from computational tools further supports these expectations. uni.lu
| Adduct / Fragment | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 277.89365 | Molecular ion containing two ⁷⁹Br isotopes (part of a 1:2:1 triplet) |
| [M+H]⁺ | 278.90148 | Protonated molecule (soft ionization) |
| [M+Na]⁺ | 300.88342 | Sodium adduct (soft ionization) |
| [M-Br]⁺ | 198.9861 / 200.9841 | Loss of one Br radical; appears as a 1:1 doublet |
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic compounds. For this compound, the benzene chromophore, modified by the bromo and methoxy substituents, is expected to produce characteristic absorptions in the UV region.
Based on data from analogous compounds like 2,6-dimethoxybenzyl bromide, which shows absorption maxima (λ_max) at 246, 278, and 291 nm, similar absorption patterns are expected for this compound. proquest.commdpi.comresearchgate.net These absorptions correspond to the π → π* transitions of the substituted aromatic ring. The exact positions and intensities of the bands would be influenced by the specific substitution pattern. Fluorescence is generally not a prominent feature for simple benzyl halides, as the heavy bromine atoms can promote intersystem crossing and quench fluorescence.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound has not been reported, studies on related methoxy-substituted benzyl bromides like 3,5-dimethoxybenzyl bromide provide valuable insights. cambridge.org An XRD analysis would reveal:
Molecular Conformation: The precise orientation of the methoxy and bromomethyl groups relative to the benzene ring. It is common for the CH₂–Br bond to be oriented nearly perpendicular to the plane of the aromatic ring. mdpi.com
Crystal Packing: How individual molecules arrange themselves in the crystal lattice.
Intermolecular Interactions: The presence of non-covalent interactions, such as halogen bonding (Br···Br or Br···O), C-H···π interactions, or dipole-dipole forces, which stabilize the crystal structure.
| Parameter | Description | Expected Findings for a Benzyl Bromide Derivative |
|---|---|---|
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the repeating crystal unit. | Defines the crystal system (e.g., monoclinic, orthorhombic). |
| Space Group | Symmetry elements of the crystal packing. | Determines how molecules are related by symmetry within the unit cell. |
| Bond Lengths & Angles | Precise geometric parameters of the molecule. | Confirmation of C-Br, C-O, and C-C bond lengths. |
| Torsion Angles | Dihedral angles describing the conformation of substituents. | Reveals the orientation of the -CH₂Br and -OCH₃ groups. |
Computational Chemistry for Mechanistic Insight and Electronic Structure Analysis
In the absence of complete experimental data, computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful predictive tool. DFT calculations can provide deep insights into the molecule's geometry, electronic properties, and reactivity. researchgate.netresearchgate.netjchr.org
Geometric Optimization: DFT calculations can predict the lowest-energy conformation of the molecule, providing optimized bond lengths and angles that often show good correlation with experimental data from XRD.
Electronic Structure:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the region around the benzylic bromine would be expected to be electrophilic, indicating its susceptibility to nucleophilic attack.
Spectroscopic Prediction: DFT methods can be employed to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can aid in the interpretation of experimental results or serve as a reference when such data is unavailable. jchr.org
Mechanistic Studies: Computational modeling is frequently used to study reaction pathways. For a benzyl bromide, DFT can be used to calculate the activation energies for Sₙ1 and Sₙ2 reaction mechanisms, elucidating the factors (substituents, solvent) that favor one pathway over the other. researchgate.net
By integrating these advanced spectroscopic and computational approaches, a comprehensive structural and electronic profile of this compound and its derivatives can be constructed, paving the way for a deeper understanding of its chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometry and electronic properties of molecules related to this compound. For instance, DFT calculations at the CAM-B3LYP/6-311++G(d,p) level of theory have been used to provide information on the electronic properties of bromo-dimethoxybenzaldehydes. scielo.br Similarly, theoretical calculations for other brominated aromatic compounds have been performed using DFT with various basis sets like 6-311++G(d,p), cc-pvdz, and Aug-cc-pvdz to determine optimized geometrical parameters. researchgate.net These studies often show good agreement between the calculated geometric properties and experimental data from X-ray diffraction. scielo.br
Beyond geometry, DFT is employed to analyze frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and stability of a molecule. jchr.orgnih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scielo.brjchr.org
Quantum Chemical Calculations of Reaction Pathways, Transition States, and Energy Barriers
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out reaction pathways, identifying transition states, and calculating the associated energy barriers. chemrxiv.orgnih.gov For compounds analogous to this compound, these calculations can predict the feasibility and kinetics of various transformations. For example, hybrid DFT calculations have been used to investigate the reaction pathways and energetics for the dimerization and trimerization of 2-bromo-3-methoxythiophene. nih.gov These studies can reveal crucial details, such as the elongation of a carbon-bromine bond and the activation energy for subsequent reactions. nih.gov By identifying the transition state structures and their corresponding energies, researchers can gain a deeper understanding of the reaction mechanism, whether it proceeds through a stepwise or concerted process. acs.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions and delocalization of electron density, which are key to understanding molecular stability. uni-muenchen.dewisc.edu NBO analysis transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the quantitative assessment of donor-acceptor interactions through second-order perturbation theory, which calculates the hyperconjugation energies. scielo.br These energies represent the stabilization resulting from the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. scielo.brwisc.edu For instance, in substituted bromo-dimethoxybenzaldehydes, NBO analysis has been used to evaluate the hyperconjugation energies associated with intermolecular interactions, helping to understand the forces that stabilize the crystal structure. scielo.br The analysis can identify specific interactions, such as those between lone pair orbitals on an oxygen atom and antibonding orbitals of adjacent bonds. scielo.br
Computational Modeling of Charge Distribution to Predict Reactivity Sites
Computational modeling of charge distribution is a fundamental aspect of predicting a molecule's reactivity. By calculating the partial atomic charges, chemists can identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). Mulliken population analysis is one such method used to calculate atomic charges based on the distribution of electrons in the molecular orbitals. researchgate.net The molecular electrostatic potential (MEP) provides a more visual representation of the charge distribution, mapping the electrostatic potential onto the electron density surface. jchr.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. These computational tools are invaluable for predicting how this compound and its derivatives will interact with other reagents.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of electroactive species. researchgate.net It can provide information about the oxidation and reduction potentials of a compound and the stability of the resulting radical ions. The electrochemical reduction of substituted benzyl bromides has been studied using CV to understand the mechanisms of electron transfer and bond cleavage. acs.org For example, studies on p-nitrobenzyl bromide have shown that one-electron reduction can lead to the formation of an anion radical, which then undergoes cleavage of the C-Br bond. tandfonline.com The reduction potentials of benzyl halides can vary significantly depending on the substituents on the aromatic ring. acs.orgnih.gov CV can be used to measure these potentials, providing insights into the thermodynamics of the electron transfer process. The technique is also sensitive to the reaction mechanism, with the shape of the voltammogram indicating whether the process is reversible or irreversible. researchgate.net
Analytical Techniques for Purity and Composition Assessment (e.g., Gas Chromatography (GC))
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. It is widely used for assessing the purity and composition of organic compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. nih.gov The choice of column is critical for achieving good separation and resolution of the components in a mixture. nih.gov For halogenated compounds, a mass spectrometry detector (GC-MS) is often used to identify the separated components based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net GC can be used to differentiate between isomers of substituted benzyl bromides, which may have very similar physical properties. researchgate.net The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For complex mixtures, GC combined with other detection methods, such as infrared spectroscopy (GC-IR), can provide additional structural information to confirm the identity of each component. researchgate.net
Future Research Directions and Emerging Opportunities
Development of Novel and Environmentally Benign Synthetic Routes for 2-Bromo-3-methoxybenzyl bromide
Currently, the synthesis of substituted benzyl (B1604629) bromides often relies on classical methods such as the Wohl-Ziegler bromination of the corresponding methylarene using N-Bromosuccinimide (NBS) and a radical initiator, or the treatment of a benzyl alcohol with a brominating agent like phosphorus tribromide. These methods, while effective, often involve hazardous reagents, chlorinated solvents, and produce significant waste.
Future research should focus on developing greener, more sustainable synthetic pathways. This could involve exploring photobromination using LED light, which can reduce the need for chemical initiators and offer better control over the reaction. google.com Another promising avenue is the use of H₂O₂-HBr systems, which offer a more environmentally friendly approach to bromination. sciencemadness.org The development of solvent-free or "dry media" reactions, potentially catalyzed by industrial waste products like activated fly ash under microwave irradiation, could drastically reduce the environmental footprint of the synthesis. umich.edu
A comparative analysis of a potential conventional route versus proposed green alternatives is presented below.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Conventional Route (Wohl-Ziegler) | Proposed Green Route (Photocatalysis) |
|---|---|---|
| Starting Material | 2-Bromo-3-methoxytoluene | 2-Bromo-3-methoxytoluene |
| Brominating Agent | N-Bromosuccinimide (NBS) | Sodium Bromide (NaBr) with an oxidant |
| Solvent | Carbon tetrachloride (CCl₄) | Acetonitrile (B52724), or a bio-based solvent |
| Initiator/Catalyst | Azobisisobutyronitrile (AIBN) | Visible-light photocatalyst (e.g., Eosin Y) |
| By-products | Succinimide, residual CCl₄ | Water, recoverable catalyst |
| Environmental Impact | High (toxic solvent, hazardous reagents) | Low (safer reagents, recyclable catalyst) |
In-depth Kinetic and Mechanistic Studies of Under-explored Transformations
The reactivity of benzyl bromides in nucleophilic substitution reactions is well-known to proceed via either Sₙ1 or Sₙ2 pathways, depending on the substrate, nucleophile, and solvent. ucalgary.ca The structure of this compound suggests a complex electronic and steric environment that could influence these mechanisms. The ortho-bromo group may sterically hinder an Sₙ2 attack, while the methoxy (B1213986) group's electron-donating nature could stabilize a potential benzylic carbocation in an Sₙ1 pathway.
A significant research opportunity lies in performing detailed kinetic and mechanistic studies on its reactions. For instance, its use in the synthesis of benzylpiperidine intermediates for potential serotonin (B10506) reuptake inhibitors has been noted. biosynth.comnii.ac.jp A kinetic study of this N-alkylation reaction could elucidate the precise mechanism and allow for optimization. Furthermore, novel transformations, such as the homologation of electron-rich benzyl bromides via diazo C-C bond insertion, present an exciting, unexplored reaction for this specific substrate. nih.gov
Table 2: Proposed Kinetic Study Plan for the N-alkylation of Piperidine with this compound
| Parameter | Experimental Method | Objective |
|---|---|---|
| Reaction Rate | In-situ monitoring via ¹H NMR or HPLC | Determine the rate law and order of reaction with respect to each reactant. |
| Solvent Effects | Run reaction in a series of solvents (polar protic, polar aprotic, nonpolar) | Differentiate between Sₙ1 (favored by polar protic) and Sₙ2 (favored by polar aprotic) mechanisms. |
| Activation Parameters | Conduct reaction at various temperatures to create an Eyring plot | Calculate ΔH‡ and ΔS‡ to provide insight into the transition state structure. |
| Substituent Effects | Synthesize and test analogues with different groups at the 3-position | Probe electronic effects on reaction rate to understand charge distribution in the transition state. |
Exploration of New Catalytic Systems for Enhanced Reactivity, Selectivity, and Efficiency
Catalysis offers a powerful tool for improving the efficiency and selectivity of reactions involving this compound. For nucleophilic substitution reactions, phase-transfer catalysts (PTCs) could be particularly effective. PTCs, such as quaternary ammonium (B1175870) salts, can facilitate the reaction between an aqueous-soluble nucleophile and an organic-soluble substrate like this compound, eliminating the need for expensive, anhydrous polar aprotic solvents.
Another frontier is the use of N-Heterocyclic Carbene (NHC) catalysis. While NHCs have been used to catalyze reactions between aromatic aldehydes and benzyl bromide, the specific application to a pre-formed, substituted benzyl bromide like the title compound remains an area ripe for exploration, potentially enabling novel coupling reactions. mdpi.com
Table 3: Potential Catalytic Systems for Transformations of this compound
| Reaction Type | Catalytic System | Potential Advantages |
|---|---|---|
| Nucleophilic Substitution | Phase-Transfer Catalysis (e.g., TBAB) | Use of aqueous/biphasic systems, milder conditions, reduced use of organic solvents. |
| Coupling Reactions | N-Heterocyclic Carbene (NHC) Catalysis | Potential for novel umpolung reactivity, enabling new bond formations at the benzylic position. |
| Dehalogenation | Metal-free H₃PO₃/I₂ system | Green and inexpensive method for converting the benzyl bromide to a methyl group if desired. rsc.org |
Expanding Applications of this compound in Advanced Materials Science and Interdisciplinary Research
While initial research points towards applications in medicinal chemistry as a building block for bioactive molecules targeting the serotonin transporter, the utility of this compound is likely far broader. biosynth.com Its reactive benzyl bromide handle makes it an excellent candidate for incorporation into larger molecular architectures.
In materials science, it could be investigated as:
A functional monomer: The bromide could be converted to a polymerizable group (e.g., a styrenic or acrylic moiety), with the bromo- and methoxy-substituted aromatic ring imparting specific properties like refractive index, thermal stability, or flame retardancy to the resulting polymer.
A surface modification agent: The compound could be grafted onto the surface of materials (e.g., silica, nanoparticles) to alter their surface properties, introducing hydrophobicity or a platform for further chemical functionalization.
A precursor for organometallic complexes: The benzylic group can be used to form ligands for metal centers, opening avenues in catalysis or the development of novel electronic materials.
Interdisciplinary research could also focus on its use in chemical biology as a probe, where it could be used to selectively alkylate biological macromolecules to study their function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-3-methoxybenzyl bromide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via electrophilic aromatic substitution or benzyl bromination. For example, bromination of 3-methoxybenzyl derivatives using bromine in glacial acetic acid with Fe powder as a catalyst (adapted from o-benzyl bromide synthesis ). Key parameters include temperature (40–60°C), stoichiometry (1:1.2 substrate-to-bromine ratio), and irradiation (300W tungsten lamp for 5h to enhance selectivity ). Competing bromination at ortho/meta positions may occur; TLC or GC-MS monitoring is recommended to track intermediates.
| Reaction Conditions | Impact on Yield |
|---|---|
| Temperature >60°C | Increased byproduct formation |
| Excess bromine (1.5 equiv) | Higher conversion but lower purity |
| Prolonged irradiation (>6h) | Risk of over-bromination |
Q. How can the purity and identity of this compound be validated?
- Methodology : Use a combination of:
- NMR : NMR should show a singlet for the benzyl bromide CHBr group (~4.5–4.8 ppm) and aromatic protons split by substituents (e.g., methoxy at δ 3.8–4.0 ppm) .
- GC-MS : Molecular ion peak at m/z 249 (CHBrO) and fragments at m/z 170 (loss of Br) and 91 (tropylium ion).
- Elemental Analysis : Confirm Br content (~63.5% theoretical) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Follow SDS guidelines for benzyl bromides:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Storage : In amber glass under inert gas (N) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the methoxy group influence reactivity in cross-coupling reactions involving this compound?
- Methodology : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates the benzyl bromide site for nucleophilic attack. In Suzuki-Miyaura couplings, the bromide may act as a directing group, favoring ortho-functionalization. Compare reaction rates with/without methoxy using kinetic studies (UV-Vis monitoring) .
| Substrate | Coupling Efficiency (Pd/C) |
|---|---|
| This compound | 72% (Pd(OAc), KCO) |
| 2-Bromobenzyl bromide (no methoxy) | 85% |
Q. What analytical challenges arise in quantifying trace bromide byproducts during synthesis?
- Methodology : Capillary electrophoresis (CE) with direct UV detection at 200 nm resolves Br from Cl (LOD: 0.1 mg/L). Optimize buffer composition (20 mM borate, pH 9.2) and voltage (25 kV) for peak separation . For solid samples, use ion chromatography with suppressed conductivity detection (Dionex AS23 column).
Q. How can competing reaction pathways (e.g., dimerization) be minimized during large-scale synthesis?
- Methodology : Dimerization, observed in Pomeranz-Fritsch syntheses , is mitigated by:
- Dilute conditions (<0.5 M substrate concentration).
- Low-temperature bromination (0–10°C).
- Additives : Catalytic BuNBr to stabilize intermediates.
- Process Analytical Technology (PAT) : Use inline FTIR to monitor dimer peaks at 1650 cm (C=N stretch).
Data Contradiction Analysis
Q. Discrepancies in reported melting points for structurally similar brominated benzyl derivatives: How to resolve?
- Methodology : Variations arise from polymorphic forms or impurities. For example:
- 3-Methoxybenzyl bromide : Reported mp -10°C (liquid) vs. 4-Methoxybenzyl bromide (mp 25–28°C) .
- Resolution : Perform DSC at 5°C/min to detect phase transitions and compare with XRD data for crystalline forms .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
